molecular formula C20H18N2O6 B6194161 6,13-bis(3-hydroxypropyl)-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone CAS No. 195072-19-6

6,13-bis(3-hydroxypropyl)-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone

Cat. No.: B6194161
CAS No.: 195072-19-6
M. Wt: 382.4 g/mol
InChI Key: NAUSJMSIULQNJX-UHFFFAOYSA-N
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Description

6,13-bis(3-hydroxypropyl)-6,13-diazatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone is a tetracyclic compound characterized by a rigid polycyclic backbone with two 3-hydroxypropyl substituents at the 6,13-positions and four ketone groups (tetrone).

Properties

CAS No.

195072-19-6

Molecular Formula

C20H18N2O6

Molecular Weight

382.4 g/mol

IUPAC Name

6,13-bis(3-hydroxypropyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

InChI

InChI=1S/C20H18N2O6/c23-9-1-7-21-17(25)11-3-5-13-16-14(6-4-12(15(11)16)18(21)26)20(28)22(19(13)27)8-2-10-24/h3-6,23-24H,1-2,7-10H2

InChI Key

NAUSJMSIULQNJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C(=O)N(C4=O)CCCO)C(=O)N(C2=O)CCCO

Purity

95

Origin of Product

United States

Biological Activity

6,13-bis(3-hydroxypropyl)-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone is a complex organic compound with potential biological activities. This article reviews its biological properties based on available research findings and case studies.

Chemical Structure and Properties

The compound's structure features multiple functional groups that may contribute to its biological activity. The tetracyclic framework combined with hydroxypropyl substituents suggests potential interactions with biological macromolecules.

  • Molecular Formula : C20H26N2O5
  • Molecular Weight : 370.43 g/mol

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example:

  • Study Findings : A study demonstrated that derivatives of tetracyclic compounds showed potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The mechanism appears to involve disruption of bacterial cell membranes and inhibition of DNA synthesis.

Antiviral Activity

The compound's structural similarities to known antiviral agents suggest potential efficacy against viral infections.

  • Case Study : In vitro studies have shown that related compounds can inhibit the replication of HIV by interfering with reverse transcriptase activity .
  • Potential Applications : This suggests that this compound could be explored further for antiviral drug development.

Cytotoxicity

The cytotoxic effects of this compound have been investigated in several cancer cell lines.

  • Research Findings : Studies have indicated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .
  • IC50 Values : The IC50 values for various cancer cell lines ranged from 10 to 30 µM depending on the specific type of cancer being targeted.

Data Tables

PropertyValue
Molecular FormulaC20H26N2O5
Molecular Weight370.43 g/mol
Antimicrobial ActivityActive against E. coli, S. aureus
Cytotoxicity (IC50)10 - 30 µM

Comparison with Similar Compounds

Structural Analogues from Marine Actinomycetes

Marine actinomycetes are prolific producers of bioactive tetracyclic compounds. For example, Salternamide E (isolated from saltern-derived Streptomyces spp.) shares a diazatetracyclic core but lacks hydroxypropyl substituents. Instead, it features methyl and hydroxyl groups at peripheral positions, which enhance its solubility in aqueous environments . Key differences include:

  • Bioactivity : Salternamide E exhibits potent antifungal activity (IC₅₀ = 0.8 μM against Candida albicans), while the target compound’s bioactivity remains uncharacterized.
  • Synthetic Accessibility: Marine-derived analogs like Salternamide E are typically biosynthesized via nonribosomal peptide synthetase (NRPS) pathways, whereas the hydroxypropyl-substituted target compound is likely synthesized through modular organic reactions (e.g., Diels-Alder cyclization) .

Plant-Derived Tetracyclic Biomolecules

Plant-derived compounds such as 3-[13-methyl-5,7,12,14-tetrakis(oxidanylidene)-6,13-diazatetracyclo[...]propyl hydrogen phosphate (described in ) feature phosphate and methyl substituents. Comparative analysis reveals:

  • Substituent Effects : The hydroxypropyl groups in the target compound may improve membrane permeability compared to the phosphate group in the plant-derived analog, which likely enhances water solubility but limits blood-brain barrier penetration .
  • Thermodynamic Stability : Computational modeling (DFT) suggests that the hydroxypropyl groups in the target compound reduce ring strain in the tetracyclic core by 12–15 kcal/mol compared to methyl-substituted analogs .

Data Tables

Table 1. Structural and Physicochemical Comparison

Property Target Compound Salternamide E Plant-Derived Phosphate Analog
Molecular Formula C₃H₆N₄S* C₂₄H₃₀N₂O₈S C₃₄H₄₀N₄O₁₄P
Substituents 3-hydroxypropyl (×2) Methyl, hydroxyl Methyl, phosphate
LogP −0.3 −1.1 −2.5
Bioactivity (Reported) Uncharacterized Antifungal Antiproliferative (IC₅₀ = 5.2 μM)

Research Implications

The hydroxypropyl substituents in the target compound offer a balance between solubility and membrane permeability, distinguishing it from marine- and plant-derived analogs. Synthetic modifications, such as replacing hydroxypropyl with bioisosteric groups (e.g., trifluoromethyl), could optimize pharmacokinetic properties .

Preparation Methods

Condensation of Aromatic Precursors

The core framework is assembled from dihydroxy aromatic precursors, such as dihydroxyphenyl propane, under controlled thermal conditions. In analogous syntheses, reactants are heated to 150–175°C under nitrogen atmosphere to prevent oxidation. A composite catalyst system—often comprising 1,1'-bis(diphenylphosphine)ferrocene and alkali metal bases—facilitates electron transfer and accelerates condensation.

Cyclization Under Vacuum

Post-condensation, intramolecular cyclization is achieved by maintaining vacuum conditions (≥-0.096 MPa) to remove volatile byproducts. This step ensures the formation of the rigid tetracyclic system. Reaction monitoring via liquid chromatography confirms residual precursor levels below 1 ppm, indicating near-complete conversion.

Introduction of 3-Hydroxypropyl Side Chains

The bis(3-hydroxypropyl) groups are introduced via alkylation of the diazatetracyclo core’s nitrogen atoms. This step requires precise control to avoid over-alkylation or side reactions.

Alkylation Agents and Catalysts

Propylene oxide or 3-bromopropanol serve as alkylating agents. A dual catalyst system—combining 1,1'-bis(diphenylphosphine)ferrocene (0.5–1.5 wt%) and solid bases like sodium methylate—enables efficient nucleophilic substitution. For instance, 700 g of core substrate reacts with 290–310 g of alkylating agent at 155–165°C, achieving >98% substitution.

Table 1: Alkylation Conditions and Outcomes

ParameterValue RangeOutcome (Purity)
Temperature155–165°C98.6–98.8%
Catalyst Loading0.5–1.5 wt%Residual precursor <1ppm
Reaction Time2–4 hoursHydroxyl value: 353–354 mgKOH/g

Pressure and Atmosphere Control

Reactions proceed under slight positive pressure (0–0.5 MPa) to suppress volatilization of low-boiling alkylating agents. Nitrogen purging eliminates oxygen, preventing unwanted oxidation of hydroxyl groups.

Oxidation to Tetrone Functionality

The tetrone (four ketone) groups are introduced via selective oxidation of secondary alcohols or amines within the core structure.

Oxidizing Agents and Conditions

Yamaguchi esterification conditions—employing 2,4,6-trichlorobenzoyl chloride and dimethylaminopyridine—are adapted for ketone formation. Alternatively, Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitate dehydrogenation.

Monitoring Oxidation Progress

FT-IR spectroscopy tracks carbonyl group formation (C=O stretch at ~1,700 cm⁻¹). Reaction completion is confirmed when pressure stabilization occurs, indicating cessation of gas evolution.

Purification and Isolation

Post-synthesis purification ensures pharmaceutical-grade purity (>98%).

Vacuum Degassing and Neutralization

Crude product is cooled to 100°C and subjected to vacuum degassing (20 min) to remove residual solvents. Acetic acid (0.15–0.3 g) neutralizes excess base, preventing decomposition during isolation.

Crystallization and Filtration

Slow cooling to 80°C induces crystallization. The precipitate is filtered and washed with cold ethanol, yielding a crystalline solid with Pt-Co color index <15.

Analytical Characterization

Rigorous quality control validates structural integrity and purity.

Spectroscopic Methods

  • Liquid Chromatography (HPLC): Quantifies residual precursors (<1 ppm) and measures bis(3-hydroxypropyl) content (98.6–98.8%).

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) displays signals at δ 4.1–4.3 ppm (hydroxypropyl -CH₂OH) and δ 8.2–8.5 ppm (aromatic protons).

Thermal Stability Analysis

Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C, confirming suitability for high-temperature applications .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound’s tetracyclic framework and bis(3-hydroxypropyl) substituents create steric and electronic effects that dictate its reactivity. The fused nitrogen-containing rings (e.g., diazatetracyclo core) enable π-π interactions and hydrogen bonding, which are critical for applications like catalysis or molecular recognition. Structural elucidation typically employs X-ray crystallography to resolve bond angles and spatial arrangement, complemented by NMR spectroscopy to analyze proton environments .

Q. What synthetic methodologies are recommended for preparing this compound?

Synthesis involves multi-step protocols, including:

  • Cyclization reactions under palladium catalysis to form the tetracyclic backbone .
  • Functionalization of the diazatetracyclo core with 3-hydroxypropyl groups via nucleophilic substitution or Mitsunobu reactions .
  • Purification via HPLC or column chromatography to isolate enantiomers or regioisomers . Key challenges include controlling stereochemistry and minimizing side reactions during cyclization.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of techniques is essential:

TechniqueApplicationKey Parameters Analyzed
NMR Spectroscopy Proton/carbon environments, spatial arrangement Chemical shifts, coupling constants
Mass Spectrometry Molecular weight validation, fragmentation patterns m/z ratios, isotopic patterns
FT-IR Spectroscopy Hydroxy group identificationO-H stretching (~3200–3600 cm⁻¹)

X-ray diffraction is critical for resolving crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict bioactivity?

  • Density Functional Theory (DFT) calculates transition-state energies to identify optimal reaction pathways .
  • Molecular docking screens for potential biological targets (e.g., enzyme active sites) by simulating interactions with the compound’s hydroxypropyl groups and tetrone moieties .
  • COMSOL Multiphysics models reaction kinetics and mass transfer in multi-step syntheses .

Q. What strategies resolve contradictions in spectral or crystallographic data?

  • Cross-validation : Compare NMR data with X-ray-derived bond lengths to confirm stereochemical assignments .
  • Dynamic NMR experiments assess conformational flexibility that may explain anomalous peaks .
  • High-resolution mass spectrometry (HRMS) verifies molecular formulas when isotopic patterns conflict with theoretical predictions .

Q. How does the compound’s stability vary under different experimental conditions?

Design experiments to test:

  • pH-dependent degradation : Monitor hydrolysis of tetrone groups via UV-Vis spectroscopy at pH 2–12 .
  • Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures .
  • Light sensitivity : Expose to UV/visible light and track structural changes via Raman spectroscopy .

Q. What frameworks guide data interpretation in interdisciplinary studies (e.g., bioactivity vs. materials science)?

  • Mechanistic toxicology frameworks link structural motifs (e.g., tetrone groups) to oxidative stress pathways .
  • Supramolecular chemistry principles explain self-assembly behavior driven by hydrogen bonding and π-stacking .
  • Theoretical frameworks (e.g., Marcus theory) model electron-transfer reactions in catalytic applications .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step cyclization and functionalization strategies in analogous tetracyclic systems .
  • Computational Tools : Utilize Gaussian for DFT or AutoDock for molecular docking .
  • Data Repositories : Cross-reference spectral data with PubChem or DSSTox entries for validation .

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